molecular formula C7H12N2O2 B2897832 3-Amino-1-azabicyclo[2.2.1]heptane-3-carboxylic acid CAS No. 1512618-99-3

3-Amino-1-azabicyclo[2.2.1]heptane-3-carboxylic acid

Cat. No. B2897832
M. Wt: 156.185
InChI Key: OYVBAHKOKYSTFZ-UHFFFAOYSA-N
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Description

“3-Amino-1-azabicyclo[2.2.1]heptane-3-carboxylic acid” is a complex organic compound. It has an empirical formula of C12H19NO4 . It is a derivative of azabicycloheptane, a class of compounds that are structurally unique and exhibit diverse chemistry .


Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has been used to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . Another method involves the synthesis of ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate via 1-benzylperhydropyrano[3,4-c]pyrrol-4-one and 1-benzyl-3-(2-bromoethyl)-4-ethoxycarbonylpyrrolidinium bromide .


Molecular Structure Analysis

The molecular structure of “3-Amino-1-azabicyclo[2.2.1]heptane-3-carboxylic acid” is complex due to its bicyclic nature. The absolute configuration of similar bicyclic esters was deduced by X-ray crystallography of an intermediate .


Chemical Reactions Analysis

The chemical reactions involving “3-Amino-1-azabicyclo[2.2.1]heptane-3-carboxylic acid” and its derivatives are diverse. For example, a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has been used to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes .

Scientific Research Applications

Synthesis and Medicinal Chemistry

Synthetic Approaches and Building Blocks

3-Amino-1-azabicyclo[2.2.1]heptane-3-carboxylic acid derivatives serve as key building blocks in synthetic chemistry. Studies have developed efficient synthetic routes to these compounds, highlighting their potential as intermediates in the synthesis of complex molecules. For example, a full study on the synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid described multiple approaches to achieve an efficient synthesis, emphasizing its application as a useful building block in medicinal chemistry due to its bicyclic nature and conformational constraints (Napolitano et al., 2010).

Peptidomimetics and Drug Design

The constrained structure of these amino acid derivatives makes them attractive for peptide engineering and peptidomimetic drug design. Their incorporation into peptides can influence the conformational properties of the molecules, potentially leading to enhanced biological activity or stability. For instance, the synthesis of 3,5-methanonipecotic acid (3-azabicyclo[3.1.1]heptane-1-carboxylic acid) was developed, showcasing a rare example of a conformationally constrained nonchiral β-amino acid with potential use in peptide engineering and peptidomimetic drug design (Tymtsunik et al., 2013).

Chemical Properties and Applications

Conformational Analysis and Structural Studies

The unique bicyclic structure of these compounds allows for detailed conformational analysis, which is critical in understanding their reactivity and interaction with biological targets. Research on derivatives, such as 3-azabicyclo[3.2.0]heptane derivatives synthesized as γ-aminobutyric acid analogues, highlights the importance of these compounds in studying molecular interactions and designing ligands with specific biological activities (Petz & Wanner, 2013).

Applications in Medicinal Chemistry

The structural features of 3-Amino-1-azabicyclo[2.2.1]heptane-3-carboxylic acid derivatives enable their application in the development of novel pharmaceutical agents. Their bicyclic framework can be exploited to design ligands for various receptors, potentially leading to the discovery of new therapeutic agents. Research into the synthesis of bridged bicyclic morpholine amino acids, for example, showcases the role of these compounds as compact modules in medicinal chemistry, aiming to modulate physicochemical and pharmacokinetic properties of drug candidates (Kou et al., 2017).

Future Directions

The future directions for the study and application of “3-Amino-1-azabicyclo[2.2.1]heptane-3-carboxylic acid” and its derivatives could include further exploration of their synthesis methods, investigation of their chemical reactions, and potential applications in various fields such as medicinal chemistry .

properties

IUPAC Name

3-amino-1-azabicyclo[2.2.1]heptane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c8-7(6(10)11)4-9-2-1-5(7)3-9/h5H,1-4,8H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVBAHKOKYSTFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC1C(C2)(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-azabicyclo[2.2.1]heptane-3-carboxylic acid

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